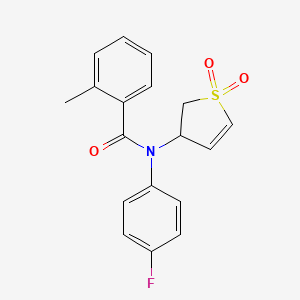

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylbenzamide

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylbenzamide is a benzamide derivative featuring a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety and a 4-fluorophenyl group as N-substituents. The 2-methyl substituent on the benzamide core distinguishes it from related compounds. Its synthesis likely involves alkylation or condensation reactions similar to methods described for structurally analogous molecules (e.g., Friedel-Crafts acylation or nucleophilic substitution) . The sulfone group in the dihydrothiophen ring enhances polarity and may influence solubility, stability, and biological interactions.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S/c1-13-4-2-3-5-17(13)18(21)20(15-8-6-14(19)7-9-15)16-10-11-24(22,23)12-16/h2-11,16H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSKHISXYOIIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Dioxido-Dihydrothiophene Ring: This step involves the oxidation of a thiophene derivative to introduce the dioxido groups. Reagents such as hydrogen peroxide or peracids can be used under controlled conditions.

Coupling with 4-Fluoroaniline: The dioxido-dihydrothiophene intermediate is then reacted with 4-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the N-(4-fluorophenyl) derivative.

Amidation with 2-Methylbenzoic Acid: The final step involves the amidation reaction between the N-(4-fluorophenyl)-dioxido-dihydrothiophene intermediate and 2-methylbenzoic acid, using a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to yield the target compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents that are more environmentally friendly and cost-effective may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidative conditions, potentially leading to the cleavage of the dioxido-dihydrothiophene ring.

Reduction: Reduction reactions can target the dioxido groups, converting them back to thiol or sulfide functionalities.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol or sulfide compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as an anti-cancer agent. Its structural features allow it to interact with various biological targets.

- Case Study : In a study examining the efficacy of thiophene derivatives against cancer cell lines, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylbenzamide exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties, making it suitable for developing new antibiotics.

- Data Table : Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This data suggests that the compound is particularly effective against fungal infections, which are often resistant to conventional treatments.

Material Science

The compound's unique structure allows it to be utilized in the development of novel materials with specific electronic or optical properties.

- Application : As a precursor in synthesizing conducting polymers. The incorporation of thiophene moieties enhances the electrical conductivity of polymer films.

Mechanistic Insights

The mechanisms by which this compound exerts its effects have been studied using various techniques:

- Molecular Docking Studies : These studies have revealed potential binding sites on target proteins involved in cancer progression and microbial resistance.

Pharmacological Studies

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics and a reasonable half-life, making it a candidate for further development as a therapeutic agent.

Mechanism of Action

The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylbenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The benzamide scaffold is a common feature among analogues, but substituent positioning and electronic properties vary significantly:

4-FPh = 4-fluorophenyl; 4-MePh = 4-methylphenyl; THP = tetrahydrothiophen

Key Observations :

Heterocyclic Moieties and Their Impact

The dihydrothiophen-dioxide ring in the target compound is a critical structural feature. Comparisons with analogues reveal:

Key Observations :

N-Substituent Variations

The N-substituents influence steric and electronic interactions:

Key Observations :

- 4-Fluorophenyl vs.

Research Findings and Implications

- Metabolic Stability : The sulfone group in the target compound may reduce susceptibility to oxidative metabolism compared to thione-containing analogues .

- Solubility : The 2-methyl substituent offers a balance between lipophilicity and solubility, whereas methoxy groups (e.g., ) prioritize solubility.

- Bioactivity : Fluorine substituents (e.g., 3-fluoro in ) may enhance target affinity due to EWG effects, though steric factors (e.g., 2-methyl in the target) could modulate this.

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring with a dioxido group, which enhances its reactivity. The presence of a fluorophenyl group and a methylbenzamide moiety contributes to its pharmacological profile. The molecular formula is , with a molecular weight of approximately 321.37 g/mol.

Preliminary studies suggest that the biological activity of this compound may involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Receptor Modulation: Interaction with biological receptors could modulate signaling pathways, affecting cellular responses.

- Antimicrobial Activity: Thiophene derivatives are often associated with antimicrobial properties, suggesting potential applications in treating infections.

Biological Activity

Research has indicated several biological activities associated with this compound:

-

Anticancer Activity:

- Studies have shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

-

Antimicrobial Effects:

- The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent.

-

Anti-inflammatory Properties:

- In vitro studies suggest that the compound can reduce inflammatory markers, which may be beneficial for conditions like arthritis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces cytokine levels in vitro |

Case Study: Anticancer Activity

A study published in Medicinal Chemistry investigated the anticancer properties of various thiophene derivatives. This compound was tested against human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains thiophene and benzamide moieties | Anticancer, antimicrobial |

| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide | Similar thiophene structure | Antimicrobial |

| Benzothiazole derivatives | Contains sulfur heterocycles | Antimicrobial |

Q & A

Basic Research Question

Nuclear Magnetic Resonance (NMR) :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.8–7.8 ppm for fluorophenyl), methyl groups (δ 2.3–2.6 ppm), and sulfone resonances (δ 3.1–3.5 ppm for dihydrothiophene-dioxide) .

- <sup>19</sup>F NMR : Confirm fluorophenyl substitution (δ -110 to -120 ppm) .

X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the dihydrothiophene-dioxide ring. Use single-crystal diffraction (e.g., Stoe IPDS-II) with Mo-Kα radiation (λ = 0.71073 Å) .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS with <5 ppm error) .

How should researchers address discrepancies between computational modeling and experimental spectral data (e.g., NMR or X-ray) for this benzamide derivative?

Advanced Research Question

Re-evaluate computational parameters :

- Use higher-level DFT methods (B3LYP/6-311+G(d,p)) to refine torsion angles and electron density maps .

- Compare experimental X-ray bond lengths (e.g., C–S in sulfone: ~1.76 Å) with calculated values to identify steric or electronic mismatches .

Check sample purity : Contaminants (e.g., unreacted starting materials) can distort NMR signals. Repurify and reacquire spectra .

Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility in solution vs. rigid crystal structures .

What strategies are recommended for designing in vitro assays to evaluate the bioactivity of this compound against specific cellular targets?

Advanced Research Question

Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., sulfone-containing benzamides show activity against tyrosine kinases) .

Assay design :

- Dose-response curves : Test concentrations from 1 nM to 100 μM in triplicate.

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO ≤0.1%) .

Mechanistic studies : Use Western blotting or ELISA to measure downstream biomarkers (e.g., phosphorylated ERK for kinase activity) .

How can reaction intermediates be stabilized during multi-step synthesis to prevent degradation or side-product formation?

Advanced Research Question

Intermediate isolation :

- Use low-temperature workups (-20°C for sulfone intermediates) to minimize hydrolysis .

- Lyophilize hygroscopic intermediates under vacuum to prevent moisture-induced degradation .

Protecting groups : Temporarily protect reactive sites (e.g., tert-butoxycarbonyl (Boc) for amines) during coupling steps .

Real-time monitoring : Employ inline IR spectroscopy to detect unstable intermediates and adjust reaction conditions promptly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.